Cas no 2137719-05-0 (Oxazole, 5-ethynyl-4-methyl-)

Oxazole, 5-ethynyl-4-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Oxazole, 5-ethynyl-4-methyl-
-
- Inchi: 1S/C6H5NO/c1-3-6-5(2)7-4-8-6/h1,4H,2H3
- InChI Key: HJVBIKPCMOUVCK-UHFFFAOYSA-N
- SMILES: O1C(C#C)=C(C)N=C1
Oxazole, 5-ethynyl-4-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-787668-2.5g |
5-ethynyl-4-methyl-1,3-oxazole |
2137719-05-0 | 95.0% | 2.5g |
$2071.0 | 2025-02-22 | |
Enamine | EN300-787668-1.0g |
5-ethynyl-4-methyl-1,3-oxazole |
2137719-05-0 | 95.0% | 1.0g |
$1057.0 | 2025-02-22 | |
Enamine | EN300-787668-5.0g |
5-ethynyl-4-methyl-1,3-oxazole |
2137719-05-0 | 95.0% | 5.0g |
$3065.0 | 2025-02-22 | |
Enamine | EN300-787668-0.1g |
5-ethynyl-4-methyl-1,3-oxazole |
2137719-05-0 | 95.0% | 0.1g |
$930.0 | 2025-02-22 | |
Enamine | EN300-787668-0.25g |
5-ethynyl-4-methyl-1,3-oxazole |
2137719-05-0 | 95.0% | 0.25g |
$972.0 | 2025-02-22 | |
Enamine | EN300-787668-10.0g |
5-ethynyl-4-methyl-1,3-oxazole |
2137719-05-0 | 95.0% | 10.0g |
$4545.0 | 2025-02-22 | |
Enamine | EN300-787668-0.05g |
5-ethynyl-4-methyl-1,3-oxazole |
2137719-05-0 | 95.0% | 0.05g |
$888.0 | 2025-02-22 | |
Enamine | EN300-787668-0.5g |
5-ethynyl-4-methyl-1,3-oxazole |
2137719-05-0 | 95.0% | 0.5g |
$1014.0 | 2025-02-22 |
Oxazole, 5-ethynyl-4-methyl- Related Literature
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
Additional information on Oxazole, 5-ethynyl-4-methyl-
Recent Advances in the Study of Oxazole, 5-ethynyl-4-methyl- (CAS: 2137719-05-0) in Chemical Biology and Pharmaceutical Research
The compound Oxazole, 5-ethynyl-4-methyl- (CAS: 2137719-05-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by an oxazole ring substituted with an ethynyl and a methyl group, has been the subject of several cutting-edge studies aimed at exploring its biological activity, synthetic pathways, and potential as a drug candidate. Recent literature highlights its role as a versatile scaffold in medicinal chemistry, with applications ranging from antimicrobial agents to targeted cancer therapies.
One of the most notable advancements in the study of Oxazole, 5-ethynyl-4-methyl- is its incorporation into click chemistry-based drug discovery platforms. Researchers have leveraged the ethynyl group's reactivity to facilitate efficient conjugation with azide-containing biomolecules, enabling the rapid synthesis of novel drug candidates. A 2023 study published in the Journal of Medicinal Chemistry demonstrated how this compound served as a key intermediate in the development of potent kinase inhibitors, showing remarkable selectivity for cancer-associated protein targets. The study reported IC50 values in the low nanomolar range for several synthesized derivatives, suggesting promising therapeutic potential.
In addition to its applications in oncology, recent investigations have explored the antimicrobial properties of Oxazole, 5-ethynyl-4-methyl- derivatives. A multi-institutional research collaboration published in ACS Infectious Diseases (2024) identified several structural analogs with significant activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The researchers employed computational modeling and structure-activity relationship (SAR) studies to optimize the compound's antibacterial efficacy while minimizing cytotoxicity. These findings open new avenues for addressing the global challenge of antimicrobial resistance.
The synthetic accessibility of Oxazole, 5-ethynyl-4-methyl- has also been a focus of recent research. A novel, high-yield synthetic route was reported in Organic Letters (2023), featuring a palladium-catalyzed cyclization approach that significantly improved the scalability of production. This methodological advancement is particularly important for facilitating future preclinical and clinical studies, as it addresses previous limitations in obtaining sufficient quantities of the compound for comprehensive biological evaluation.
Looking forward, the unique properties of Oxazole, 5-ethynyl-4-methyl- (2137719-05-0) position it as a promising candidate for further drug development efforts. Current research directions include its potential application in targeted protein degradation strategies, where its small molecular weight and functional group compatibility make it an attractive warhead for PROTAC design. Additionally, several pharmaceutical companies have included derivatives of this compound in their early-stage pipelines, indicating growing industry interest in its therapeutic potential.
2137719-05-0 (Oxazole, 5-ethynyl-4-methyl-) Related Products
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)




